Boc-D-4-carbamoylphenylalanine
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Overview
Description
Boc-D-4-carbamoylphenylalanine, also known by its IUPAC name (2R)-3-[4-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis and serves as a building block in the development of various pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-4-carbamoylphenylalanine typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group The process begins with the protection of the amino group of phenylalanine to form Boc-phenylalanineThe reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate and carbamoyl chloride under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-D-4-carbamoylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected phenylalanine derivatives, amine-substituted phenylalanine, and various oxidized forms of the compound .
Scientific Research Applications
Boc-D-4-carbamoylphenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Boc-D-4-carbamoylphenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes. The molecular targets and pathways involved include peptide bond formation and interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Boc-phenylalanine: Similar in structure but lacks the carbamoyl group.
Boc-4-aminophenylalanine: Contains an amino group instead of a carbamoyl group at the para position.
Boc-4-hydroxyphenylalanine: Contains a hydroxyl group at the para position.
Uniqueness
Boc-D-4-carbamoylphenylalanine is unique due to the presence of both the Boc protecting group and the carbamoyl group. This combination allows for specific applications in peptide synthesis and pharmaceutical development, providing a versatile building block for complex molecular structures .
Properties
IUPAC Name |
3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCXVKXBATIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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